molecular formula C8H11Br3N2O2 B2914174 2-Amino-3-(6-bromopyridin-2-yl)propanoic acid;dihydrobromide CAS No. 2551115-00-3

2-Amino-3-(6-bromopyridin-2-yl)propanoic acid;dihydrobromide

Cat. No.: B2914174
CAS No.: 2551115-00-3
M. Wt: 406.9
InChI Key: LYSFBTHVGOBJTO-UHFFFAOYSA-N
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Description

2-Amino-3-(6-bromopyridin-2-yl)propanoic acid;dihydrobromide is an amino acid derivative that has been widely used in scientific research. It is used in the preparation of Dabigatran etexilate derivatives . The molecular formula is C8H11Br3N2O2 and the molecular weight is 406.9.


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C8H9BrN2O2.2BrH/c9-7-4-5(1-2-11-7)3-6(10)8(12)13;;/h1-2,4,6H,3,10H2,(H,12,13);2*1H . This code provides a standard way to encode the compound’s molecular structure and formula.

Scientific Research Applications

Synthesis and Catalysis

2-Aminopyridines, including 2-Amino-3-(6-bromopyridin-2-yl)propanoic acid; dihydrobromide, serve as key structural cores in bioactive natural products, medicinally important compounds, and organic materials, marking them as valuable synthetic targets. Their utility extends to facilitating efficient methods for the synthesis of 6-substituted 2-aminopyridines through reactions with various amines. This capacity for flexible, high-yield production underlines their significance in chemical synthesis, particularly for C-C cross-coupling reactions, which are crucial in creating complex organic compounds (Bolliger, Oberholzer, & Frech, 2011).

Structural and Molecular Studies

The compound's structural characteristics have been elucidated through crystallographic studies, demonstrating its utility in understanding molecular interactions and hydrogen bonding patterns. These insights are crucial for designing new compounds with desired physical and chemical properties (Haddad, AlDamen, & Al-Far, 2004).

Anticancer Applications

The derivative's utility extends into the medicinal chemistry domain, where its modifications have been explored for anticancer applications. Specific derivatives have shown significant in vitro anticancer activity against various cancer cell lines, highlighting the potential of 2-Amino-3-(6-bromopyridin-2-yl)propanoic acid; dihydrobromide derivatives in therapeutic development (Saad & Moustafa, 2011).

Electrocatalysis and CO2 Utilization

An innovative application of 2-Amino-5-bromopyridine, closely related to the compound , involves its electrocatalytic carboxylation with CO2 in an ionic liquid to produce 6-aminonicotinic acid. This process represents a sustainable approach to synthesizing valuable organic acids from simple pyridine derivatives and CO2, a greenhouse gas, underlining the environmental and synthetic importance of such compounds (Feng, Huang, Liu, & Wang, 2010).

Mechanism of Action

Mode of Action

The exact mode of action of EN300-27158340 is currently unknown . It’s likely that the compound interacts with its targets, leading to changes in cellular processes. The bromopyridinyl group in the compound may play a crucial role in these interactions.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of EN300-27158340 . Factors such as pH, temperature, and the presence of other molecules can affect how the compound interacts with its targets and how it is metabolized in the body.

Properties

IUPAC Name

2-amino-3-(6-bromopyridin-2-yl)propanoic acid;dihydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O2.2BrH/c9-7-3-1-2-5(11-7)4-6(10)8(12)13;;/h1-3,6H,4,10H2,(H,12,13);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYSFBTHVGOBJTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)Br)CC(C(=O)O)N.Br.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Br3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.90 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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